molecular formula C16H25N3O2 B1309524 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide CAS No. 78554-91-3

2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide

Cat. No.: B1309524
CAS No.: 78554-91-3
M. Wt: 291.39 g/mol
InChI Key: PMGUCGCSAKGMRH-UHFFFAOYSA-N
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Description

2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide typically involves the reaction of diethylamine with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various specialized applications.

Properties

IUPAC Name

2-(diethylcarbamoylamino)-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-5-18(6-2)15(20)13-11-9-10-12-14(13)17-16(21)19(7-3)8-4/h9-12H,5-8H2,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGUCGCSAKGMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406517
Record name ST080628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78554-91-3
Record name ST080628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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